3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4-dione core substituted at position 3 with a 2-chlorobenzyl group and at position 7 with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety. The 2-chlorobenzyl group introduces steric and electronic effects due to the chlorine atom’s ortho position, while the p-tolyl (4-methylphenyl) substituent on the oxadiazole ring enhances lipophilicity.
Properties
CAS No. |
1207018-04-9 |
|---|---|
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
BTCHWTMPHABRKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have attracted attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a quinazoline core substituted with a 2-chlorobenzyl group and an oxadiazole moiety. The general structure can be represented as follows:
This structure is significant as it combines features from both quinazoline and oxadiazole classes, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to This compound have been evaluated against various bacterial strains.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| Standard Drug (e.g., Ciprofloxacin) | High | High |
In a study by Arora et al., several quinazolinone derivatives were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that many derivatives exhibited moderate antibacterial activity compared to standard antibiotics .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. The presence of the oxadiazole ring in the structure is believed to enhance the cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer types.
Case Study: Cytotoxicity Evaluation
A recent study reported the synthesis of quinazoline derivatives and their evaluation against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that specific derivatives led to significant reductions in cell viability:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.0 |
| Standard Drug (e.g., Doxorubicin) | 10.0 |
These findings suggest that the compound may serve as a lead for further development in anticancer therapies .
Other Biological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have been explored for additional pharmacological activities:
- Anti-inflammatory : Some studies indicate potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Anticonvulsant : Quinazoline derivatives have shown promise in models of epilepsy.
- Antioxidant : Certain compounds exhibit antioxidant properties that may protect against oxidative stress .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. A review of structure-activity relationships indicates that modifications on the oxadiazole and quinazoline rings can enhance cytotoxicity against cancer cells. For instance:
- Case Study : Research published in Scientific Reports demonstrated that specific substitutions on the phenyl ring of oxadiazole derivatives significantly increased their cytotoxic effects against different cancer types.
Antimicrobial Properties
The potential antimicrobial activity of this compound has been explored in several studies. The structural features of quinazolines suggest that they may interact with bacterial enzymes or cell membranes.
- Research Findings : Similar compounds have been documented to exhibit activity against various bacterial strains, indicating a potential for development as antimicrobial agents .
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The unique structure of this compound suggests it may inhibit pro-inflammatory cytokines.
- Case Study : A study highlighted that certain quinazoline derivatives showed significant anti-inflammatory activity in vivo, suggesting that this compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key modifications that enhance activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased cytotoxicity against cancer cells |
| Variations in oxadiazole structure | Enhanced antimicrobial properties |
| Alterations in quinazoline core | Improved anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Molecular Formula and Weight
The molecular formula of the target compound is C22H15ClN4O3 , with an estimated molecular weight of 434.8 g/mol . Key comparisons with analogs are summarized below:
Key Observations :
- The target compound’s 2-chlorobenzyl group likely increases lipophilicity compared to the benzyl group in CAS 1358320-40-7 but less than the 4-chlorobenzyl in CAS 1206992-30-4 due to steric hindrance in the ortho position .
- The p-tolyl substituent on the oxadiazole contributes moderate electron-donating effects, contrasting with the electron-deficient 4-chlorophenyl in CAS 1358768-97-4 .
Substituent Effects on Physicochemical Properties
Lipophilicity (LogP):
- Target Compound : The 2-chlorobenzyl and p-tolyl groups suggest a higher LogP than the benzyl analog (CAS 1358320-40-7) but lower than the 4-chlorobenzyl-thiophene analog (CAS 1206992-30-4) due to sulfur’s polarizability .
Thermal Stability:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:
Quinazoline ring formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., acetic acid, 100–120°C) .
Oxadiazole coupling : Reaction of 7-carboxyquinazoline intermediates with p-tolyl amidoximes via a dehydrative cyclization using carbodiimide coupling agents (e.g., EDCI) in DMF .
Chlorobenzyl substitution : Alkylation of the quinazoline nitrogen using 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C .
Critical Considerations :
Q. Q2. How is structural characterization of this compound performed, and what spectral data are critical for confirmation?
Methodological Answer: A multi-technique approach is essential:
Q. Q3. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or phosphodiesterases to evaluate binding affinity .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituents on the oxadiazole or quinazoline rings) influence bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
Q. Experimental Design :
- Synthesize analogues via parallel combinatorial chemistry.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. Q5. How can contradictory data on synthetic yields be resolved?
Methodological Answer: Discrepancies in reported yields (e.g., 45% vs. 68% for oxadiazole cyclization) may arise from:
Reagent Purity : Use freshly distilled DMF to avoid amine impurities that inhibit cyclization .
Temperature Control : Precise maintenance of 80–85°C during carbodiimide-mediated coupling .
Workup Optimization : Precipitation vs. column chromatography for product isolation .
Resolution Strategy :
Q. Q6. What advanced computational methods are used to predict the compound’s mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., oxadiazole ring as an electron sink) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with protein targets (e.g., tubulin) over 100-ns trajectories .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the quinazoline dione) using software like MOE .
Q. Q7. How can analytical challenges in quantifying trace impurities be addressed?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (detection limit: 0.01% impurities) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., dechlorinated byproducts) to confirm peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
